

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

CAS number and structure

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Compound of Interest

Compound Name: 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

Cat. No.: B187095

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Technical Guide: 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-7,8-dimethylquinoline-3-carbaldehyde**, a quinoline derivative of interest in synthetic and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis protocol, and crystallographic data.

Chemical Identity and Structure

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is a substituted quinoline carrying a chlorine atom at the 2-position, a formyl group at the 3-position, and two methyl groups at the 7- and 8-positions.

Structure:

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Note on CAS Number: A specific CAS (Chemical Abstracts Service) number for the 7,8-dimethyl isomer is not readily available in public databases as of the latest search. For reference, other isomers such as 2-Chloro-6,8-dimethylquinoline-3-carboxaldehyde are registered under CAS number 73568-31-7 and 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde under CAS 482639-32-7.^[1] Researchers should take care to distinguish this specific isomer from others.

Physicochemical and Crystallographic Data

The primary quantitative data available for this compound comes from single-crystal X-ray diffraction studies.^{[2][3]} These data provide precise information on its solid-state structure and molecular geometry.

Property	Value
Molecular Formula	C ₁₂ H ₁₀ ClNO
Molecular Weight	219.66 g/mol
Crystal System	Orthorhombic
Space Group	Pnma
Unit Cell Dimensions	a = 20.4542(13) Å b = 6.7393(4) Å c = 7.5675(4) Å
Unit Cell Volume (V)	1043.16(11) Å ³
Molecules per Unit Cell (Z)	4
Radiation Type	Mo Kα
Temperature	290 K

Table 1: Summary of Physicochemical and Crystallographic Data.[\[2\]](#)[\[3\]](#)

Synthesis via Vilsmeier-Haack Reaction

The synthesis of **2-Chloro-7,8-dimethylquinoline-3-carbaldehyde** is achieved through the Vilsmeier-Haack reaction, a widely used method for the formylation of activated aromatic compounds and for the synthesis of quinolines from N-arylamides.[\[4\]](#)

Experimental Protocol

The following protocol is based on the reported synthesis of **2-Chloro-7,8-dimethylquinoline-3-carbaldehyde**.[\[2\]](#)[\[3\]](#)

Materials:

- N,N-dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- N-(2,3-dimethylphenyl)acetamide
- Petroleum ether
- Ethyl acetate
- Ice

Procedure:

- Preparation of the Vilsmeier-Haack Adduct: A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride (6.5 ml, 70 mmol) to N,N-dimethylformamide (2.3 ml, 30 mmol) at 273 K (0 °C).
- Reaction with Acetanilide Derivative: The prepared adduct is added to N-(2,3-dimethylphenyl)acetamide (1.63 g, 10 mmol).
- Heating: The reaction mixture is heated at 353 K (80 °C) for 15 hours.

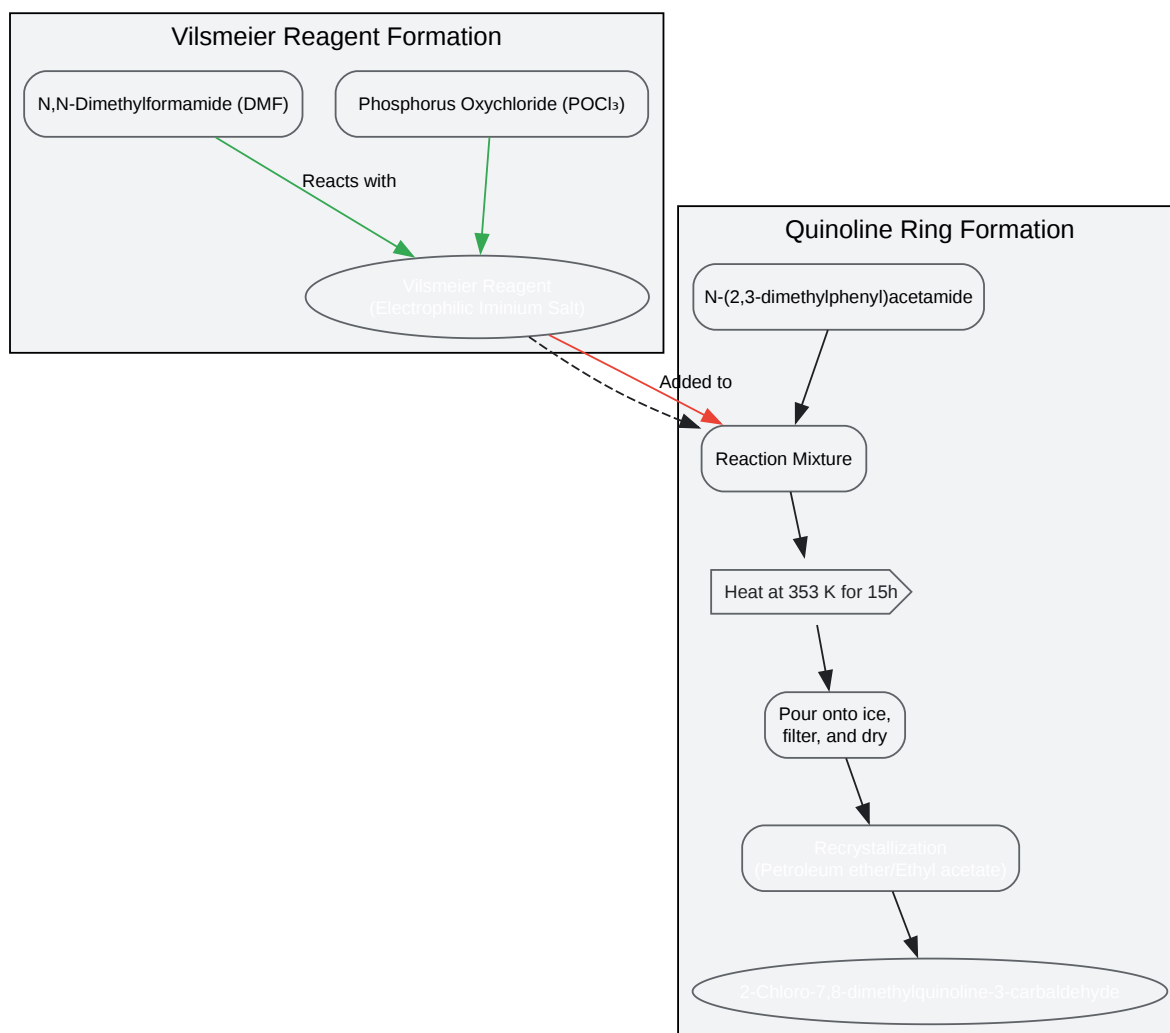
- Work-up: The mixture is then poured onto ice. The resulting white product is collected by filtration and dried.
- Purification: The crude compound is purified by recrystallization from a petroleum ether/ethyl acetate mixture to yield the final product.[\[2\]](#)[\[3\]](#)

Diagrams and Workflows

Synthesis Workflow

The synthesis of **2-Chloro-7,8-dimethylquinoline-3-carbaldehyde** follows a clear, multi-step process involving the formation of the electrophilic Vilsmeier reagent, followed by cyclization of the N-arylacetamide.

Synthesis Workflow for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

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Caption: Vilsmeier-Haack reaction workflow for the synthesis of the title compound.

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References

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